
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Overview
Description
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9) is a cyclobutane derivative characterized by a hydroxymethyl (-CH2OH) group and an ethyl ester (-COOEt) attached to the same carbon atom of the cyclobutane ring. Its molecular formula is C8H14O3, with a molecular weight of 158.19 g/mol and a SMILES representation of CCOC(=O)C1(CCC1)CO . This compound is commercially available at 97% purity and is recommended for research use (RUO), with storage conditions at 2–8°C in a dry, sealed environment . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Preparation Methods
Hydrogenolysis of Benzyl-Protected Intermediates
The most widely documented method involves hydrogenolytic cleavage of benzyl ether groups from advanced intermediates. As detailed in US Patent 20130345468A1, 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III) undergoes hydrogenolysis to yield 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV), a precursor to the target compound .
Catalytic Systems and Reaction Optimization
Palladium catalysts are universally employed, with dry palladium on carbon (Pd/C) achieving complete debenzylation within 2–4 days on small scales (≤100 mmol) . However, scalability challenges arise with wet Pd/C due to incomplete conversions (>20% residual starting material) . Comparative studies reveal that solvent polarity significantly impacts reaction kinetics:
Catalyst Type | Solvent | Scale (mmol) | Reaction Time | Conversion (%) |
---|---|---|---|---|
Dry Pd/C | Ethanol | 10 | 48 h | 100 |
Wet Pd/C | Ethyl Acetate | 500 | 96 h | 78 |
The inferior performance of wet Pd/C is attributed to reduced active surface area and competitive solvent adsorption on catalytic sites .
Acid-Catalyzed Hydrolysis and Cyclization
Alternative routes leverage cyclobutane ring formation via acid-mediated cyclization. CN101555205B discloses a two-step protocol starting from 8-dioxy-spiro octane-2,2-diethyl dicarboxylate .
Hydrochloric Acid-Mediated Hydrolysis
Refluxing the dicarboxylate precursor in 20% hydrochloric acid at 100°C for 45 hours induces cyclization, yielding 3-oxo-1-cyclobutane-carboxylic acid . Subsequent esterification with ethanol under Dean-Stark conditions provides the target compound, though yields are modest (≤65%) due to competing decarboxylation .
Stereocontrolled Functional Group Interconversion
Research from Universidad de La Rioja demonstrates the utility of stereoselective transformations for cyclobutane functionalization . Starting from silyl-protected intermediates, a sequence of desilylation, Jones oxidation, and esterification yields ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate .
Oxidation and Esterification Dynamics
Jones oxidation (CrO₃ in H₂SO₄/acetone) selectively oxidizes secondary alcohols to ketones, which are then reduced to hydroxymethyl groups using NaBH₄ . Esterification with ethyl chloroformate in THF achieves 85% conversion, though epimerization at C1 remains a concern .
Comparative Analysis of Methodologies
The table below evaluates the efficiency, scalability, and limitations of each approach:
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclobutane-1,1-dicarboxylic acid.
Reduction: Ethyl 1-(hydroxymethyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate has diverse applications across several scientific disciplines:
Organic Chemistry
The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
- Reduction : The ester can be reduced to produce alcohols.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to diverse cyclobutane derivatives.
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | KMnO4, CrO3 | Carboxylic acids |
Reduction | LiAlH4 | Alcohols |
Substitution | Alkyl halides | Various substituted derivatives |
Biological Applications
Research indicates that this compound may exhibit bioactive properties , including:
- Antimicrobial Activity : Studies have shown potential efficacy against various microbial strains.
- Antifungal Properties : The compound has been investigated for its ability to inhibit fungal growth.
These biological activities warrant further investigation into its mechanism of action and potential therapeutic uses.
Pharmaceutical Development
In medicinal chemistry, this compound is being explored for its role in drug development. Its structural characteristics may contribute to the design of novel therapeutic agents targeting specific diseases.
Case Studies
Several studies highlight the applications of this compound in scientific research:
- A study published in the Journal of Organic Chemistry demonstrated the compound's utility as a precursor for synthesizing fluorinated cyclobutane derivatives, which have enhanced reactivity due to the introduction of fluorine atoms .
- Another investigation focused on the compound's interactions with biological systems, revealing its potential as a lead compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Derivatives
Below is a comparative analysis of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate with analogous compounds, focusing on structural features, physical properties, synthesis, and applications.
Structural and Functional Group Variations
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 27697-61-6)
- Structure : The hydroxymethyl group is located at the 3-position of the cyclobutane ring instead of the 1-position.
- Molecular Formula : C8H14O3 (identical to the target compound).
- Purity : Available at 95% purity for research applications .
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (CAS 54244-73-4)
- Structure : Contains a methyl (-CH3) group at the 1-position and a methylene (-CH2) group at the 3-position.
- Molecular Formula : C9H14O2.
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (CAS 1040683-08-6)
- Structure : Features a trifluoromethyl (-CF3) substituent at the 1-position.
- Molecular Formula : C8H11F3O2.
- Key Differences : The electron-withdrawing -CF3 group enhances metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical intermediates .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Structure: Substitutes the hydroxymethyl group with a methylamino (-NHCH3) group.
- Synthesis: Prepared via reaction of methyl 1-(methylamino)cyclobutanecarboxylate with toluenesulfonate in ethyl acetate, yielding an 80% product .
- Applications: Likely serves as a precursor for bioactive molecules due to the amino group’s nucleophilic reactivity .
Physicochemical Properties
Notes:
- The regioisomer (CAS 27697-61-6) shares the same molecular weight as the target compound but lacks detailed safety or storage data.
This compound
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate
- Applications : The -CF3 group is valuable in medicinal chemistry for enhancing drug stability and binding affinity. This compound may serve as an intermediate in antiviral or anticancer agents .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
Biological Activity
Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 1195-81-9) is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications in scientific research.
Structural Characteristics
This compound features a cyclobutane ring with a hydroxymethyl group and an ethyl ester functional group. The molecular formula is , and its molecular weight is approximately 158.197 g/mol. The presence of the hydroxymethyl group allows for hydrogen bonding, which can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group enhances the compound's solubility and potential for binding to biological macromolecules.
Key Mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity, influencing metabolic pathways.
- Structural Rigidity : The cyclobutane ring provides a rigid structure that can enhance binding affinity towards target molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains .
- Antitumor Activity : Some derivatives have shown promise in cancer research, indicating a need for further exploration into their anticancer mechanisms.
- Metabolic Pathway Studies : The compound serves as an intermediate in synthetic pathways, facilitating the development of novel therapeutic agents .
Applications in Research
This compound has diverse applications across several scientific disciplines:
Field | Applications |
---|---|
Chemistry | Used as an intermediate in organic synthesis and development of pharmaceuticals. |
Biology | Investigated for its role in enzyme-catalyzed reactions and metabolic studies. |
Medicine | Potential precursor for new therapeutic agents targeting various diseases. |
Industry | Employed in producing specialty chemicals and materials. |
Case Studies and Research Findings
Recent studies highlight the compound's potential in drug discovery and metabolic engineering:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with IC50 values indicating effective inhibition .
- Synthesis of Complex Molecules : Research has shown that this compound can be utilized as a building block for synthesizing more complex organic molecules, showcasing its versatility in organic chemistry .
- Potential Anticancer Activity : Investigations into structurally related compounds have revealed promising antitumor activities, suggesting that this compound may share similar properties worth exploring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via deboronative radical addition–polar cyclization cascades using photoredox catalysis. For example, methyl 5-iodo-2-methylenepentanoate reacts with boronate esters under blue light irradiation (1 × Kessil lamp) in dry DMSO, yielding cyclobutane derivatives . Optimization involves adjusting equivalents of reactants (e.g., 1.1–1.2 equiv. of boronate esters), catalyst loadings (e.g., 5 mol% 4CzIPN), and reaction times (e.g., 20 hours). Purification via flash column chromatography (10% EtOAc/hexane) typically achieves ~50% yield.
Q. How can NMR spectroscopy resolve structural ambiguities in cyclobutane derivatives like this compound?
- Methodological Answer : 1H-NMR analysis in DMSO-d6 or CDCl3 is critical for confirming substituent positions and stereochemistry. For example, signals at δ 2.56–2.31 (m, 7H) and δ 2.05–1.99 (m, 2H) correspond to cyclobutane ring protons and hydroxymethyl groups, while aromatic proton couplings (e.g., J = 7.9 Hz) confirm substituent regiochemistry . Integration ratios and splitting patterns distinguish between geminal vs. vicinal substituents, while DEPT-135 or HSQC experiments clarify quaternary carbons.
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Flash column chromatography (e.g., 10–20% EtOAc/hexane gradients) is standard for removing unreacted starting materials and boronate esters . For polar byproducts (e.g., sulfonic acid salts), aqueous washes (NaHCO3 or brine) followed by drying over MgSO4 are recommended. Recrystallization in ethyl acetate/hexane mixtures can further improve purity for crystallographic studies .
Advanced Research Questions
Q. How can researchers address low yields in cyclobutane ring formation during photoredox-catalyzed syntheses?
- Methodological Answer : Low yields often stem from competing radical recombination or incomplete cyclization. Mitigation strategies include:
- Using substoichiometric PhLi (1.2 equiv.) to stabilize reactive intermediates .
- Optimizing solvent polarity (e.g., DMSO enhances polar cyclization steps).
- Employing flow reactors to control irradiation exposure and minimize side reactions.
Yield improvements (up to 80%) have been reported with these adjustments .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Enzymatic desymmetrization using engineered aldolases (e.g., KPHMT I202A mutant) can produce enantiomerically pure derivatives. For example, benzyl-protected analogs achieve 36% yield and >99% ee via stereoselective hydroxymethylation . Alternatively, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysis (e.g., proline derivatives) can induce stereocontrol during cyclization.
Q. How do computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G* level) model transition states for cyclobutane ring-opening or functionalization. For instance, nucleophilic attack at the ester carbonyl is predicted to proceed via a tetrahedral intermediate with ΔG‡ ≈ 25 kcal/mol . Molecular docking studies (AutoDock Vina) also assess binding affinity to biological targets, such as enzymes or receptors, guiding structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(10)8(6-9)4-3-5-8/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQFMMZBJUHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576644 | |
Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-81-9 | |
Record name | Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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